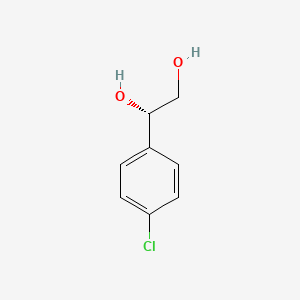
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide typically involves the following steps:
Acetylation: The process begins with the acetylation of L-leucine to form N-acetyl-L-leucine.
Peptide Bond Formation: The N-acetyl-L-leucine is then coupled with 4-nitrophenyl glycinamide using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Acetyl-L-leucine and 4-nitrophenyl glycinamide.
Reduction: N-Acetyl-L-leucyl-N-(4-aminophenyl)glycinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.
Biology: Investigated for its potential as a protease inhibitor, which can regulate various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases related to protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with proteases. The compound inhibits protease activity by binding to the active site of the enzyme, preventing the cleavage of peptide bonds in substrate proteins. This inhibition can modulate various cellular processes and has potential therapeutic applications.
相似化合物的比较
Similar Compounds
N-Acetyl-L-leucyl-L-leucyl-L-norleucinal: Another dipeptide with protease inhibitory activity.
N-Acetyl-L-leucyl-L-leucyl-L-phenylalanilal: Similar structure with a phenylalanine residue instead of glycine.
Uniqueness
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
属性
CAS 编号 |
188806-53-3 |
|---|---|
分子式 |
C16H22N4O5 |
分子量 |
350.37 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C16H22N4O5/c1-10(2)8-14(18-11(3)21)16(23)17-9-15(22)19-12-4-6-13(7-5-12)20(24)25/h4-7,10,14H,8-9H2,1-3H3,(H,17,23)(H,18,21)(H,19,22)/t14-/m0/s1 |
InChI 键 |
VANZNNUWIPKKKG-AWEZNQCLSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


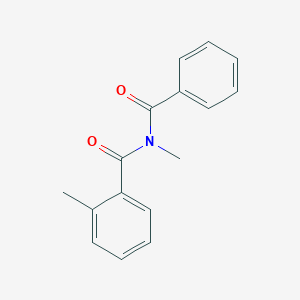
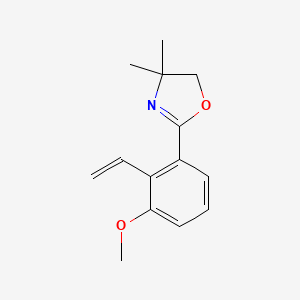
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
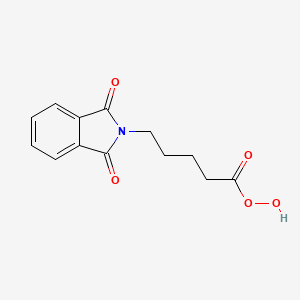
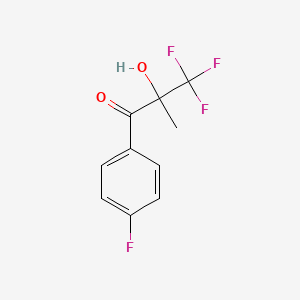

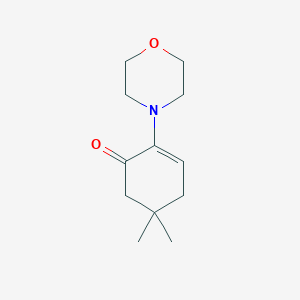
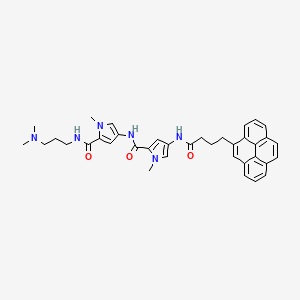
![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
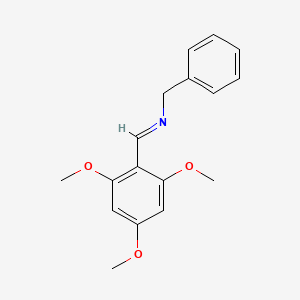

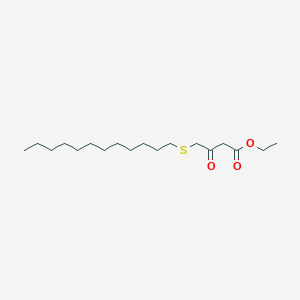
-](/img/structure/B15162705.png)
